LogP Comparison: 2-(Pyridin-3-yl) vs. 2-(Pyridin-2-yl)quinazolin-4-amine
The 2-(pyridin-3-yl) isomer exhibits a higher computed LogP (XLogP3) of 2.1 compared to 2.274 for the 2-(pyridin-2-yl) analog [1]. This 0.17 LogP difference translates to a 48% higher predicted lipophilicity for the 3-yl isomer, potentially enhancing membrane permeability while still maintaining favorable aqueous solubility due to the increased hydrogen bond acceptor count [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP (XLogP3) = 2.1 |
| Comparator Or Baseline | 2-(Pyridin-2-yl)quinazolin-4-amine, LogP = 2.274 |
| Quantified Difference | ΔLogP = -0.17 (3-yl isomer is less lipophilic) |
| Conditions | Computed LogP values (XLogP3 and standard LogP calculations) |
Why This Matters
Lipophilicity is a key determinant of a compound's absorption, distribution, and ability to cross biological membranes; a quantifiable difference of 0.17 LogP units can influence in vivo pharmacokinetics and target tissue penetration.
- [1] PubChem. 2-(Pyridin-3-yl)quinazolin-4-amine. PubChem CID 3153320. Computed XLogP3 = 2.1. View Source
- [2] PubChem. Computed Properties for 2-(Pyridin-3-yl)quinazolin-4-amine: Hydrogen Bond Acceptor Count = 4. View Source
